molecular formula C19H23N3O4 B2947641 Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate CAS No. 1705903-61-2

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate

Cat. No. B2947641
CAS RN: 1705903-61-2
M. Wt: 357.41
InChI Key: WNKVHBAYSQFIGM-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate is a complex organic compound. It is related to the field of drug discovery, particularly in the context of piperidine derivatives . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . In a specific example, the pH of a solution of the aldehyde and 4-(2-ketobenzimidazolin-1-yl)piperidine in methanol was adjusted to 6 by the dropwise addition of acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. The piperidine moiety is a key component, which is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Agricultural Science Applications

Ethyl esters, including compounds related to Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate, have been investigated for their potential in agriculture, specifically in the prevention of seed production in invasive species such as downy brome (Bromus tectorum). Research by Richardson, Gealy, & Morrow (1987) demonstrated that the ethyl ester of DPX-Y6202, which shares a structural resemblance to Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate, effectively prevented seed formation in downy brome when applied during the reproductive phase. This suggests potential agricultural applications in managing weed growth and proliferation.

Material Science Applications

In material science, derivatives of Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate have been synthesized and evaluated for their optical properties. Krzyżak, Śliwińska, & Malinka (2015) synthesized new ester derivatives of isothiazolo[4,5-b]pyridine, which were studied for their fluorescence properties in different solvents, showing solvatochromism. These findings (Krzyżak, Śliwińska, & Malinka, 2015) indicate potential applications in developing materials with specific optical characteristics for use in sensors and fluorescent markers.

Pharmacological Applications

The pharmacological relevance of quinoxaline derivatives, similar to Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate, has been extensively studied. For instance, Srinivasan et al. (2010) synthesized and evaluated novel fluoroquinolone derivatives for their antimicrobial activities. Their research revealed that certain compounds exhibited promising antibacterial and antifungal activities, suggesting the potential of Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate derivatives in developing new antimicrobial agents (Srinivasan et al., 2010).

Future Directions

Piperidine and its derivatives, including Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate, continue to be a focus in the field of drug discovery due to their wide range of biological activities . Future research may continue to explore the synthesis, properties, and potential applications of these compounds.

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have shown promising activity against alpha-glucosidase and alpha-amylase . This suggests that the compound might interact with these enzymes, inhibiting their activity and thus affecting the breakdown of carbohydrates in the body.

Biochemical Pathways

Given the reported activity against alpha-glucosidase and alpha-amylase , it can be inferred that the compound may affect carbohydrate metabolism.

Result of Action

Based on the reported activity against alpha-glucosidase and alpha-amylase , it can be inferred that the compound may inhibit these enzymes, potentially affecting carbohydrate metabolism at the molecular and cellular levels.

properties

IUPAC Name

ethyl 4-oxo-4-(4-quinoxalin-2-yloxypiperidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-2-25-19(24)8-7-18(23)22-11-9-14(10-12-22)26-17-13-20-15-5-3-4-6-16(15)21-17/h3-6,13-14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKVHBAYSQFIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate

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